(1-Benzyl-piperidin-2-ylmethoxy)-acetic acid (1-Benzyl-piperidin-2-ylmethoxy)-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13458587
InChI: InChI=1S/C15H21NO3/c17-15(18)12-19-11-14-8-4-5-9-16(14)10-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,17,18)
SMILES: C1CCN(C(C1)COCC(=O)O)CC2=CC=CC=C2
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol

(1-Benzyl-piperidin-2-ylmethoxy)-acetic acid

CAS No.:

Cat. No.: VC13458587

Molecular Formula: C15H21NO3

Molecular Weight: 263.33 g/mol

* For research use only. Not for human or veterinary use.

(1-Benzyl-piperidin-2-ylmethoxy)-acetic acid -

Specification

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
IUPAC Name 2-[(1-benzylpiperidin-2-yl)methoxy]acetic acid
Standard InChI InChI=1S/C15H21NO3/c17-15(18)12-19-11-14-8-4-5-9-16(14)10-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,17,18)
Standard InChI Key VIQOBTATEPJQGB-UHFFFAOYSA-N
SMILES C1CCN(C(C1)COCC(=O)O)CC2=CC=CC=C2
Canonical SMILES C1CCN(C(C1)COCC(=O)O)CC2=CC=CC=C2

Introduction

Synthesis and Preparation

Synthetic Routes

The synthesis of (1-benzyl-piperidin-2-ylmethoxy)-acetic acid typically involves multi-step processes:

  • Piperidine Ring Formation:

    • Starting materials such as 4-piperidone or its derivatives are alkylated with benzyl halides to introduce the benzyl group .

  • Introduction of Methoxyacetic Acid:

    • A Claisen-Schmidt condensation or nucleophilic substitution reaction attaches the methoxyacetic acid moiety. For example, ethyl 2-(dimethoxyphosphoryl)acetate may react with a benzylpiperidine intermediate under basic conditions .

  • Hydrolysis and Purification:

    • Final hydrolysis of ester intermediates yields the carboxylic acid form, followed by purification via column chromatography or recrystallization .

Example Protocol :

  • Step 1: React ethyl 2-(dimethoxyphosphoryl)acetate with sodium hydride in tetrahydrofuran (THF).

  • Step 2: Add 1-benzylpiperidin-4-one to the reaction mixture, stirring at 20°C for 1.3 hours.

  • Yield: ~98% after purification.

Pharmacological Applications

Monoacylglycerol Lipase (MAGL) Inhibition

Benzylpiperidine derivatives, including structurally related compounds, exhibit reversible MAGL inhibition. MAGL regulates endocannabinoid signaling, making it a target for neurodegenerative diseases and cancer .

  • Compound 9 (a benzylpiperidine analog) showed IC50=2.5nM\text{IC}_{50} = 2.5 \, \text{nM} against MAGL, with improved aqueous solubility (5,466 ng/mL) compared to earlier analogs .

  • The benzyl group facilitates cation-π interactions with MAGL’s hydrophobic pocket, while the acetic acid moiety enhances solubility .

Anticancer Activity

Piperidine scaffolds are prevalent in anticancer agents. For instance:

  • Compound 20 (a fluorinated benzylpiperidine) demonstrated IC50=80nM\text{IC}_{50} = 80 \, \text{nM} against MAGL and antiproliferative effects in breast and ovarian cancer cells .

  • The methoxyacetic acid side chain may modulate cell permeability and target engagement .

Research Findings and Challenges

ADME Properties

  • Aqueous Solubility: 3,213 ng/mL (improved over earlier analogs due to the acetic acid group) .

  • Permeability: Moderate membrane penetration (PAMPA assay), suitable for central nervous system targeting .

  • Metabolic Stability: The benzylpiperidine fragment resists cytochrome P450 oxidation, enhancing pharmacokinetics .

Selectivity and Toxicity

  • Selectivity: Benzylpiperidine derivatives show minimal off-target effects against FAAH and ABHD6 enzymes .

  • Toxicity: Limited data exist, but structural analogs exhibit low cytotoxicity in non-cancerous cells (e.g., IC50>10μM\text{IC}_{50} > 10 \, \mu\text{M} in hMSC cells) .

Synthetic Challenges

  • Stereochemical Control: Achieving enantiomeric purity at the 2-position remains challenging, impacting potency .

  • Scale-Up: Multi-step synthesis complicates large-scale production, necessitating optimized catalytic methods .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator